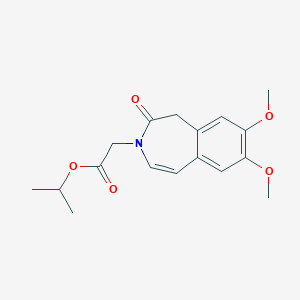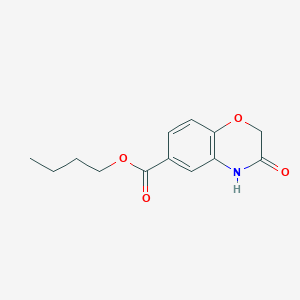![molecular formula C21H20N4O4 B14934718 (1-methyl-1H-indol-2-yl){4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B14934718.png)
(1-methyl-1H-indol-2-yl){4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone is a complex organic compound that features a unique structure combining an indole moiety, a piperazine ring, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the nitrophenyl group. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce new functional groups, leading to a variety of structurally diverse compounds.
科学研究应用
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone: Similar structure but with a different position of the nitro group.
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone: Another positional isomer with the nitro group in a different location.
4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone: Similar structure with a chlorine atom instead of a nitro group.
Uniqueness
The uniqueness of 4-(1-methyl-1H-indole-2-carbonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups and their positions within the molecule. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
分子式 |
C21H20N4O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
[4-(1-methylindole-2-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C21H20N4O4/c1-22-18-8-3-2-5-15(18)14-19(22)21(27)24-11-9-23(10-12-24)20(26)16-6-4-7-17(13-16)25(28)29/h2-8,13-14H,9-12H2,1H3 |
InChI 键 |
SFWNZMHAKZGNKR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide](/img/structure/B14934642.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14934659.png)
![1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934667.png)
![N-[3-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B14934668.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide](/img/structure/B14934669.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14934688.png)
![N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B14934689.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14934690.png)
![methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate](/img/structure/B14934693.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B14934697.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14934707.png)

